Palatine fast yellow bln

Description

Historical Context and Evolution of Acid Yellow 54 in Dye Chemistry

The historical development of azo dyes, to which Acid Yellow 54 belongs, dates back to the mid-19th century with the discovery of the azo group (-N=N-) as a chromophore. ekb.eg This discovery revolutionized the dye industry, leading to the synthesis of a vast array of synthetic colorants with diverse hues and properties. Acid dyes, characterized by the presence of acidic groups like sulfonic or carboxylic acids, were developed for dyeing protein fibers such as wool and silk from acidic baths, leveraging the electrostatic interaction between the negatively charged dye molecules and the positively charged sites on the fibers. ekb.eg

Acid Yellow 54, specifically, emerged as part of this evolutionary process within azo dye chemistry. Its synthesis involves the diazotization of an aromatic amine and coupling with a coupling component, followed by metal complexation. worlddyevariety.comchemdad.com The introduction of metal ions, typically chromium in the case of Acid Yellow 54, led to the development of metal complex azo dyes, which offered improved fastness properties, particularly to light and washing, compared to their non-metallized counterparts. hermetachem.comelsevier.es This represented a significant advancement in dye technology, expanding the applicability and durability of azo dyes on various substrates.

Classification and Structural Features of Acid Yellow 54 as a Metal Complex Azo Dye

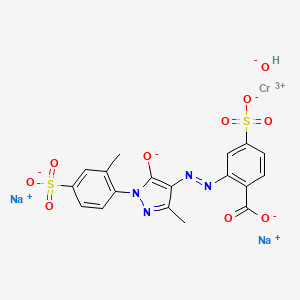

Acid Yellow 54 is classified as an acid dye and, more specifically, as a metal complex azo dye. Its structure features an azo linkage (-N=N-) connecting two aromatic or heteroaromatic systems. ontosight.aiekb.eg A key characteristic is the presence of acidic groups, such as sulfonic acid (-SO₃H), which render the dye soluble in water and facilitate its interaction with basic sites on fibers. ontosight.ai

As a metal complex dye, Acid Yellow 54 incorporates a metal ion coordinated with the organic dye molecule. In the case of Acid Yellow 54, chromium is typically the complexing metal. worlddyevariety.comchemdad.com The metal ion forms coordinate bonds with specific atoms within the dye molecule, often nitrogen atoms of the azo group or oxygen atoms from adjacent functional groups like hydroxyl or carboxyl groups. hermetachem.com This complexation alters the electronic structure of the dye molecule, influencing its color and significantly enhancing its fastness properties. The synthesis involves coupling a diazo component (derived from 2-amino-4-sulfobenzoic acid) with a coupling component (3-methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid), followed by heating with a chromium source under specific conditions to form the chromium complex. worlddyevariety.comchemdad.com

The molecular formula of Acid Yellow 54 is C₁₈H₁₃N₄Na₃O₉S₂ (for the trisodium (B8492382) salt form) with a molecular weight of approximately 562.42 g/mol . worlddyevariety.com The PubChem CID for a related form, potentially the free acid or a disodium (B8443419) salt, is 24973, while the chromium complex sodium salt has CID 24972. nih.gov

Overview of Contemporary Research Endeavors Pertaining to Acid Yellow 54

Contemporary academic research on Acid Yellow 54 continues to explore various aspects related to its application, environmental impact, and potential degradation. While its traditional use in dyeing wool, polyamide fibers, and leather remains relevant, research is also directed towards understanding its behavior in wastewater and developing effective methods for its removal or degradation. worlddyevariety.comchemdad.commdpi.com

Studies investigate the decolorization and degradation of Acid Yellow 54 using advanced oxidation processes. For instance, research has explored the photochemical decolorization of Acid Yellow 54 using UV/H₂O₂ and UV/Fenton processes, analyzing the kinetics of these reactions under varying conditions such as the concentration of oxidizing agents and pH. researchgate.net These studies aim to assess the efficiency of different methods in breaking down the complex structure of the dye.

Furthermore, research may involve evaluating the adsorption of Acid Yellow 54 onto various materials as a method for wastewater treatment. Although specific studies on Acid Yellow 54 adsorption were not prominently found, research on the adsorption of other acid yellow dyes, such as Acid Yellow 23, using materials like organobentonite/alginate hydrogel beads, indicates a broader research interest in adsorption techniques for acid dye removal from aqueous solutions. mdpi.com Such studies often involve analyzing adsorption capacities, kinetics, and the influence of parameters like initial dye concentration and contact time.

While detailed data tables specifically for Acid Yellow 54 research findings were not extensively available in the provided snippets, the nature of the research suggests that data would typically include parameters such as decolorization percentages over time, kinetic rate constants (e.g., pseudo-first order), and the effect of variables like pH and reactant concentrations on the degradation or adsorption efficiency.

Below is a table summarizing some key properties of Acid Yellow 54 based on the provided information:

| Property | Value | Source |

| C.I. Name | Acid Yellow 54 | worlddyevariety.comchemdad.com |

| C.I. Number | 19010 | worlddyevariety.comchemdad.com |

| CAS Registry Number | 10127-05-6 | worlddyevariety.comchemdad.com |

| Molecular Formula | C₁₈H₁₃N₄Na₃O₉S₂ (Trisodium salt) | worlddyevariety.com |

| Molecular Weight | 562.42 g/mol (Trisodium salt) | worlddyevariety.com |

| Structure Type | Single azo, Metal Complex (Chromium) | worlddyevariety.com |

| Appearance | Yellow powder, Rust-brown powder | chemdad.comchemicalbook.com |

| Solubility in Water | Soluble | worlddyevariety.comchemdad.com |

| Color of Water Solution | Yellow | worlddyevariety.comchemdad.com |

| Color in Strong H₂SO₄ | Yellow solution | worlddyevariety.comchemdad.com |

| Color with NaOH | Dark brown | worlddyevariety.comchemdad.com |

| PubChem CID (Chromium complex sodium salt) | 24972 | nih.gov |

| PubChem CID (Free acid) | 24973 | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10127-05-6 |

|---|---|

Molecular Formula |

C18H13CrN4Na3O9S2+3 |

Molecular Weight |

614.4 g/mol |

IUPAC Name |

trisodium;chromium(3+);2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |

InChI |

InChI=1S/C18H16N4O9S2.Cr.3Na/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;;;;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;;/q;+3;3*+1/p-3 |

InChI Key |

UOHUGAIOTRCIAF-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Cr+3] |

Appearance |

Solid powder |

Other CAS No. |

10127-05-6 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazol-4-ylazo)-4-sulfobenzoic acid 326203-A Acid Yellow 54 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acid Yellow 54

Established Synthetic Pathways for Acid Yellow 54 (C.I. 19010)

The established manufacturing method for Acid Yellow 54 involves a sequence of reactions starting with the diazotization of 2-amino-4-sulfobenzoic acid, followed by a coupling reaction with 3-methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com The final step involves the formation of a chromium complex under specific conditions. worlddyevariety.com

Diazo-Coupling Reaction Mechanisms and Optimization

The synthesis of azo dyes, including the precursor to Acid Yellow 54, fundamentally relies on the diazotization and azo coupling reactions. Diazotization involves treating a primary aromatic amine with sodium nitrite (B80452) in an acidic medium at a low temperature (typically 0-5°C) to form a diazonium salt. nih.govekb.eg Diazonium salts are generally unstable and are therefore typically used immediately in the subsequent coupling reaction. nih.govekb.eg

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, or in this case, a pyrazolone (B3327878) derivative. nih.govmasterorganicchemistry.com The coupling typically occurs at the para position to the activating group (like -OH or -NH₂) if available; otherwise, it occurs at the ortho position. nih.gov

Optimization of the diazo-coupling reaction for azo dyes involves controlling parameters such as temperature, pH, and the concentration of reactants to maximize yield and purity and minimize side reactions. ajol.info The reaction rate is influenced by the concentration of the coupling component and the acidity of the solution. ajol.info

Chromium Complexation Chemistry in Acid Yellow 54 Formation

Acid Yellow 54 is a metal complex dye, specifically a chromium complex. worlddyevariety.comhermetachem.com Metal complex dyes are premetallized dyes where one or two dye molecules are coordinated with a metal ion, often chromium, cobalt, nickel, or copper. hermetachem.com In the case of Acid Yellow 54, the chromium complex is formed after the diazo coupling reaction. worlddyevariety.com The process involves heating the product of the coupling reaction with formic acid and a chromium source in an aqueous solution under certain pressure conditions to form the chromium complex. worlddyevariety.com

Metal complexation in azo dyes typically involves coordination through nitrogen atoms of the azo linkage and oxygen atoms from functional groups such as hydroxyl or carboxyl groups present on the dye molecule. hermetachem.comelsevier.es For Acid Yellow 54, the complex formation involves chromium coordinating with the organic ligand. chemblink.comechemi.com Studies on similar acid dyes have shown that metal ions like Fe(II) and Cu(II) can form 1:2 complexes with dye ligands, where the metal is coordinated by oxygen and nitrogen atoms from the dye structure and potentially water molecules. elsevier.essamipubco.comresearchgate.net

Characterization of Synthetic Intermediates and Reaction Byproducts

Characterization of synthetic intermediates and byproducts is crucial for understanding the reaction pathway and optimizing the synthesis of Acid Yellow 54. While specific details on the intermediates and byproducts for Acid Yellow 54 synthesis were not extensively detailed in the search results, the general synthesis of azo dyes involves a diazonium salt intermediate formed during diazotization. nih.govekb.egmasterorganicchemistry.com Potential byproducts in diazo coupling reactions can include products from side reactions of the diazonium salt, such as hydrolysis to phenols, especially if the temperature is not kept low during diazotization. nih.govekb.eg

Characterization techniques commonly used for organic dyes and their intermediates include spectroscopic methods such as FTIR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and mass spectrometry. samipubco.comresearchgate.netsamipubco.comjchemlett.comresearchgate.net These techniques help confirm the structure of the synthesized compounds and identify impurities.

Development of Novel Synthesis Approaches for Acid Yellow 54 Analogs

Research into novel synthesis approaches for acid dye analogs explores variations in precursor chemicals, coupling components, and metal complexation to develop dyes with potentially improved properties.

Exploration of Diverse Precursor Chemicals and Coupling Components

The synthesis of azo dyes allows for significant structural variation by employing different diazo components (aromatic amines) and coupling components (electron-rich aromatic compounds). nih.govekb.eg For Acid Yellow 54, the established synthesis uses 2-amino-4-sulfobenzoic acid as the diazo component and a specific pyrazolone derivative as the coupling component. worlddyevariety.com

Novel approaches for acid yellow dye analogs could involve using different substituted aromatic amines for diazotization or exploring various coupling components beyond the specific pyrazolone used for Acid Yellow 54. Studies have investigated the synthesis of acid dyes using different substituted pyrazolones and pyridone derivatives as coupling components. samipubco.comresearchgate.netsamipubco.comjchemlett.com The nature and position of substituents on both the diazo and coupling components can significantly influence the color, solubility, and fastness properties of the resulting dye. nih.gov

Investigating Metal Complexation with Varied Transition Metals for Acid Dyes (e.g., Fe(II), Cu(II))

While Acid Yellow 54 is a chromium complex, research has explored the complexation of other acid dyes with various transition metals, including Fe(II) and Cu(II). elsevier.essamipubco.comresearchgate.netsamipubco.comjchemlett.com These studies aim to develop metal complex dyes with different hues and improved fastness properties compared to their non-metallized counterparts. elsevier.essamipubco.comresearchgate.netsamipubco.com

Synthesis of Fe(II) and Cu(II) complexes of acid dyes typically involves reacting the pre-formed azo dye ligand with a salt of the desired metal ion, such as ferrous sulfate (B86663) (FeSO₄·7H₂O) or copper sulfate (CuSO₄·5H₂O), under controlled temperature and pH conditions. elsevier.essamipubco.comresearchgate.netjchemlett.com The metal-to-ligand ratio is a critical factor, with 1:2 complexes being commonly synthesized and characterized. elsevier.essamipubco.comresearchgate.netsamipubco.comjchemlett.com The complexation process can affect the electronic structure of the dye, leading to shifts in absorption maxima and changes in color. Characterization techniques like UV-Vis, FTIR, and GCMS are used to confirm the formation and structure of these metal complexes. samipubco.comresearchgate.netsamipubco.comjchemlett.com

Studies on acid dyes metallized with Fe(II) and Cu(II) have shown good to excellent dyeing properties on protein fibers like wool and nylon, with improved fastness properties compared to the unmetallized dyes. elsevier.essamipubco.comresearchgate.netsamipubco.comjchemlett.com

Table: Selected Physical Characteristics and Yields of Synthesized Acid Dyes and Metal Complexes

| Dye Type | Coupling Component | Metal Ion | Metal:Ligand Ratio | Yield (%) | Color Shade on Fabric |

| Acid Dye (Ligand) | Substituted Pyridone Derivatives samipubco.comresearchgate.netsamipubco.comjchemlett.com | N/A | N/A | 75-96 | Yellow, Greenish Yellow samipubco.comresearchgate.netsamipubco.comjchemlett.com |

| Metal Complex Dye | Substituted Pyridone Derivatives samipubco.comresearchgate.netsamipubco.comjchemlett.com | Fe(II) | 1:2 | 82-96 | Dark Grey, Brown samipubco.comresearchgate.netsamipubco.comjchemlett.com |

| Metal Complex Dye | Substituted Pyridone Derivatives samipubco.comresearchgate.netsamipubco.comjchemlett.com | Cu(II) | 1:2 | 82-96 | Dark Grey, Brown samipubco.comresearchgate.netsamipubco.comjchemlett.com |

| Acid Yellow 54 | 3-Methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid worlddyevariety.com | Chromium | Not specified in source | Not specified in source | Yellow worlddyevariety.com |

Parametric Studies on Reaction Conditions Affecting Synthesis Efficiency and Purity

Parametric studies on reaction conditions are crucial for optimizing the synthesis of dyes, influencing both the efficiency (yield) and purity of the final product. While specific detailed parametric studies focusing solely on Acid Yellow 54 are not extensively detailed in the provided search results, general principles and examples from the synthesis of similar azo and acid dyes offer insights into the critical parameters.

Key reaction conditions that typically affect the synthesis of azo dyes and their metal complexes include temperature, pH, reaction time, reactant concentrations, and the presence of catalysts or metal ions elsevier.essamipubco.com. For instance, in the synthesis of other acid dyes, controlling pH is vital; precise pH adjustment, often using weak bases, can minimize the formation of secondary dyes and reduce impurities . Temperature control is also important, affecting reaction kinetics and product stability .

The molar ratios of reactants, such as the diazo component and the coupling component, as well as the metal source in the case of metal complexes, directly impact the yield and can influence the purity by favoring the desired reaction pathway samipubco.comgoogle.com. The order and rate of addition of reactants can also play a significant role in controlling the reaction and minimizing side products.

Studies on the synthesis of other dyes highlight the importance of these parameters. For example, research on the synthesis of disperse yellow 54 (a different dye, but mentioned in the search results) indicates that reaction temperature significantly affects the outcome, with experiments showing no product formation at lower temperatures without a catalyst google.com. Another study on acid dyes based on substituted pyridone details synthesis yields ranging from 75-96% for the acid dyes and 82-96% for the metallized derivatives, indicating that reaction conditions can be optimized for high efficiency samipubco.comsamipubco.comresearchgate.net.

While specific data tables detailing the impact of varying parameters on Acid Yellow 54 synthesis efficiency and purity are not available in the provided snippets, the principles observed in related dye synthesis research underscore the importance of systematically studying temperature, pH, reactant ratios, and reaction time to optimize the yield and purity of Acid Yellow 54.

Advanced Purification and Isolation Techniques in Acid Yellow 54 Synthesis Research

The purification and isolation of Acid Yellow 54 after synthesis are essential steps to obtain a product of sufficient purity for its intended applications. Based on the general practices for isolating and purifying dyes and organic compounds, as well as mentions in the search results regarding dye purification, several techniques are relevant.

Common isolation techniques for synthetic dyes often involve precipitation, filtration, and drying elsevier.espatsnap.com. For Acid Yellow 54, after the coupling and metallization reactions, the dye is likely present in an aqueous solution, potentially with residual reactants, byproducts, and salts. Salting out, a precipitation technique involving the addition of a salt (such as sodium chloride), can reduce the solubility of the dye in water, leading to its precipitation elsevier.es. The precipitated solid can then be collected by filtration elsevier.espatsnap.com. Washing the filter cake with water or a suitable solvent helps remove soluble impurities patsnap.com. Drying the solid product yields the isolated crude dye elsevier.espatsnap.com.

Advanced purification techniques can be employed to enhance the purity of Acid Yellow 54. Chromatography is a powerful set of techniques used for separating components in a mixture. High-performance liquid chromatography (HPLC) is a common method for analyzing and purifying dyes, allowing for the separation of the target compound from closely related impurities based on differences in their interaction with a stationary phase researchgate.net. Column chromatography, often used on a larger scale, can also be employed for purification researchgate.net.

Other purification methods mentioned in the context of dye or organic compound purification include dialysis, which uses a semipermeable membrane to remove small molecules and salts from larger dye molecules, and techniques like activated carbon treatment to remove colored impurities or other organic contaminants from solutions mdpi.comgoogle.com. Crystallization is another potential purification technique, where the crude dye is dissolved in a suitable solvent and then allowed to crystallize, yielding a more pure solid google.com. The purity of the isolated and purified dye can be assessed using analytical techniques such as spectrophotometry, chromatography (e.g., HPLC), and elemental analysis.

Spectroscopic and Analytical Characterization of Acid Yellow 54

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques are crucial for elucidating the molecular structure and properties of Acid Yellow 54.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

UV-Vis spectroscopy is widely used to study the electronic transitions within the Acid Yellow 54 molecule, particularly those associated with its chromophoric azo group and aromatic systems. The absorption spectrum provides information about the maximum absorbance wavelengths (λmax) and the intensity of absorption, which are characteristic of the compound.

Research on similar azo dyes and Disperse Yellow 54 (DY54), which shares structural features with Acid Yellow 54, indicates that UV-Vis spectroscopy can reveal changes in the electronic structure upon variations in pH or interaction with other substances. For instance, the UV-Vis absorption spectrum of DY54 shows signal peaks that can shift with pH changes. researchgate.net Studies on other acid dyes also utilize UV-Vis spectrophotometry to verify complex formation and study optical properties. elsevier.es The visible range of the spectrum, typically from 350 to 700 nm, is particularly relevant for colored compounds like Acid Yellow 54. utwente.nl

While specific λmax values for Acid Yellow 54 are not consistently reported across all sources, studies on related acid dyes show characteristic absorption bands in the visible range responsible for their color. elsevier.esresearchgate.net

Vibrational Spectroscopy (IR, FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provide information about the functional groups and molecular vibrations within Acid Yellow 54. These spectra act as a unique molecular fingerprint, aiding in identification and structural confirmation.

FTIR spectroscopy is commonly used to identify characteristic stretching and bending vibrations of bonds present in azo dyes, including O-H, C-H, C=C (aromatic), N=N (azo), S=O (sulfonic acid), and C-O groups. elsevier.esresearchgate.net For example, FTIR spectra of related compounds show νmax values corresponding to O-H stretching, C-H stretching, N-H bending, C=C aromatic stretching, N=N stretching, and S=O stretching vibrations. elsevier.es Analysis of FTIR spectra can also indicate the tautomeric form of related dyes. researchgate.net

Raman spectroscopy complements IR spectroscopy by probing different molecular vibrations and can provide additional structural details. researchgate.netirug.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the complete molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

¹H NMR spectra show signals corresponding to different types of hydrogen atoms in the molecule, with their chemical shifts, multiplicity, and integration providing insights into the connectivity and arrangement of hydrogen atoms. elsevier.esresearchgate.netresearchgate.net Similarly, ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the structure. elsevier.esresearchgate.net

Studies on synthesized dyes and related compounds utilize ¹H NMR and ¹³C NMR data to confirm proposed structures, assigning specific peaks to different protons and carbons within the molecule. elsevier.esresearchgate.net While specific detailed NMR data for Acid Yellow 54 in readily available sources are limited, the technique is fundamental for its complete structural characterization. drugbank.com

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy investigates the emission of light by a molecule after it absorbs light. This technique can be used to study the excited-state properties of Acid Yellow 54. Quantum yield determination quantifies the efficiency of this fluorescence process.

While Acid Yellow 54 is a yellow dye primarily characterized by its absorption properties in the visible spectrum, some organic dyes can exhibit fluorescence. scirp.org Fluorescence spectroscopy involves scanning both excitation and emission wavelengths to obtain a 3D fluorescence pattern that can be characteristic of a compound. scirp.org The sensitivity of fluorescence spectrophotometry allows for the analysis of small quantities of analytes. scirp.org However, specific data on the fluorescence properties and quantum yield of Acid Yellow 54 were not prominently found in the search results.

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound by measuring the current response as the potential is swept back and forth. This provides information about the oxidation and reduction processes the molecule can undergo.

Electrochemical characterization, often using techniques like cyclic voltammetry, is applied to study the redox properties of various organic compounds, including dyes. mdpi.comiapchem.orgarcjournals.orgresearchgate.net Studies on other dyes demonstrate that cyclic voltammetry can reveal oxidation and reduction peaks at specific potentials, indicating the electrochemical activity of the compound. mdpi.comarcjournals.orgresearchgate.net The shape and position of these peaks, as well as their dependence on scan rate, can provide information about the electron transfer process and the stability of the redox species. mdpi.comarcjournals.org While direct cyclic voltammetry data specifically for Acid Yellow 54 was not extensively detailed in the search results, the technique is applicable for understanding its electrochemical behavior.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques, often coupled with mass spectrometry, are essential for analyzing the purity of Acid Yellow 54, identifying impurities, and separating it from mixtures.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used for the separation of complex mixtures of dyes, including acid dyes. europa.euresearchgate.netepa.gov HPLC can be coupled with UV-Vis detection to monitor the separated components based on their absorbance. europa.eu

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and identifying the structure of the compound and its related substances or impurities. elsevier.esdrugbank.comeuropa.euresearchgate.netepa.gov LC-MS techniques are particularly valuable for analyzing non-volatile, thermally unstable, and polar dyes like many acid dyes, enabling their separation and subsequent identification by mass spectrometry. epa.gov Predicted MS/MS spectra for Acid Yellow 54 free acid are available, providing expected fragmentation patterns that can be used for identification. drugbank.com

The combination of LC and MS allows for the separation of different components in a sample of Acid Yellow 54 and the determination of their individual molecular weights and fragmentation patterns, aiding in the assessment of purity and the identification of related compounds. europa.euresearchgate.netepa.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of synthetic dyes, including acid dyes scioninstruments.comnajah.edu. HPLC coupled with a Diode Array Detector (DAD) is effective for the simultaneous identification and quantification of multiple dyes by utilizing their optimal absorption wavelengths scioninstruments.com.

While specific detailed research findings solely focused on the HPLC analysis of Acid Yellow 54 were not extensively found in the search results, general principles and applications of HPLC for dye analysis are well-documented. HPLC-DAD methods have been developed for the simultaneous analysis of several synthetic food dyes, demonstrating high linearity over a wide concentration range scioninstruments.com. The use of a C18 reverse phase column and a mobile phase gradient are common practices in the HPLC analysis of dyes scioninstruments.commfa.org.

Studies on other acid dyes, such as Acid Yellow 1, highlight the use of ion-interaction HPLC methods for quick separation and determination najah.edu. Issues like chromatographic purity determined by relative peak-area HPLC methods and the presence of additional peaks have been noted in the analysis of related acid dyes europa.eueuropa.eu.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) are powerful techniques for the identification and purity assessment of complex organic compounds like Acid Yellow 54 researchgate.netresearchgate.netmdpi.com. LC-MS techniques provide high sensitivity, selectivity, speed, and robustness, enabling unambiguous identification and quantification of numerous analytes in a single analysis sciex.com. LC-HRMS, in particular, allows for comprehensive molecular fingerprinting and accurate mass measurements, which are crucial for confirming the identity and assessing the purity of a compound japsonline.commdpi.com.

LC-MS/MS techniques show a linear relationship for the detection and quantification of studied hair dyes in a specific concentration range, with reported limits of detection and quantification suitable for analysis researchgate.net. Electrospray LC-MS has significantly enhanced the ability to characterize complex, polar, and nonvolatile dyestuffs, offering sensitivity and specificity for monitoring trace levels of dyes in mixtures epa.gov.

While direct studies on the LC-MS or LC-HRMS of Acid Yellow 54 were not the primary focus of the search results, the application of these techniques to similar acid dyes and complex matrices is well-established. For instance, LC-DAD-MS has been used for the characterization and identification of color components in textiles, highlighting the utility of MS detection for clear identification in complex matrices researchgate.net. LC-HRMS methods have also been developed for the rapid determination of numerous dye components in samples like hair dyes, demonstrating advantages in speed, stability, accuracy, and isomer separation researchgate.net.

The mass spectra of sulfonated azo dyes analyzed by API-MS typically consist of specific ions epa.gov. Predicted Collision Cross Section (CCS) values for different adducts of Acid Yellow 54 free acid have been calculated using CCSbase, which can be useful for LC-MS analysis uni.lu.

Optimization of Analytical Protocols for Complex Sample Matrices

Optimizing analytical protocols for the determination of analytes in complex sample matrices is crucial due to potential interferences and the diverse nature of the matrices researchgate.netmdpi.com. Food matrices, for example, are often very complex, making the analytical task challenging researchgate.net. Similarly, cosmetic matrices comprise a complex blend of ingredients that necessitate effective pretreatment before analytical detection mdpi.com.

Various analytical techniques are employed to determine synthetic food colorants in food samples, with sample preparation procedures heavily dependent on the food matrix researchgate.net. Major techniques include chromatography with spectrophotometric detectors and spectrophotometry researchgate.net.

Effective sample preparation is a critical aspect of analyzing complex matrices. Techniques like using dispersants in conjunction with filtration have been shown to effectively eliminate interference from complex sample matrices in analytical results for other compounds mdpi.com. The selection of pretreatment techniques is often guided by the type of sample matrix mdpi.com.

Research on the solubilization of acid dyes in micellar media highlights the importance of understanding interactions between dyes and surfactants and optimizing conditions for effective incorporation of dyes into solutions, which can be relevant for sample preparation in complex matrices pcbiochemres.compcbiochemres.com.

Degradation Pathways and Environmental Fate of Acid Yellow 54

Oxidative Degradation Processes of Acid Yellow 54 in Aqueous Media

Oxidative degradation is a significant pathway for the removal of Acid Yellow 54 from aqueous environments, often involving advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) researchgate.netjasetj.com. These processes are particularly relevant for treating industrial wastewater containing persistent dyes.

Photochemical Degradation Mechanisms (UV/H2O2, UV/Fenton Processes)

Photochemical processes, such as UV/H₂O₂ and UV/Fenton, have been investigated for the decolorization and degradation of Acid Yellow 54 in aqueous solutions researchgate.net. The UV/H₂O₂ process utilizes UV irradiation to cleave the O-O bond in hydrogen peroxide, generating hydroxyl radicals jasetj.com. The UV/Fenton process combines UV irradiation with Fenton's reagent (typically Fe²⁺ and H₂O₂) to produce a higher yield of hydroxyl radicals compared to conventional Fenton or photolysis alone jasetj.com. Studies have shown that the UV/Fenton process is generally more efficient for the rapid degradation of Acid Yellow 54 in aqueous effluents compared to the UV/H₂O₂ process researchgate.net. The photo-Fenton process, involving UV/H₂O₂/Fe²⁺, has demonstrated high decolorization efficiency for Acid Yellow 17, another azo dye, achieving significant color removal within minutes under optimized conditions ijcce.ac.ir.

Kinetic and Mechanistic Studies of Reactive Oxygen Species Interactions

Reactive Oxygen Species (ROS), particularly hydroxyl radicals (•OH), play a crucial role in the oxidative degradation of Acid Yellow 54 researchgate.netjasetj.commdpi.com. These highly reactive species can attack the dye molecule, leading to its breakdown. The generation of •OH radicals in Fenton and photo-Fenton processes occurs through the catalytic reaction between iron ions (Fe²⁺/Fe³⁺) and hydrogen peroxide under acidic conditions researchgate.netajol.info. The rate and mechanism of these interactions are influenced by factors such as the concentration of the dye, the oxidant, and catalysts clu-in.orgresearchgate.net. Kinetic studies often involve monitoring the decrease in dye concentration over time and fitting the data to kinetic models to understand the reaction rate and mechanism psu.edumdpi.com.

Influence of Solution Chemistry (pH, Oxidant Concentration, Co-contaminants) on Degradation Efficiency

Solution chemistry significantly impacts the efficiency of oxidative degradation processes for Acid Yellow 54. pH: pH is a critical parameter, as it affects the generation of hydroxyl radicals and the stability of the dye molecule ijcce.ac.irresearchgate.netnih.govmdpi.com. For Fenton and photo-Fenton processes, an acidic pH, typically around 3, is considered optimal for the efficient generation of •OH radicals ijcce.ac.irresearchgate.netajol.infonih.gov. At higher pH values, the formation of ferric hydroxide (B78521) precipitation can occur, reducing the process efficiency nih.gov. Oxidant Concentration: The concentration of the oxidant (e.g., H₂O₂, persulfate) directly influences the amount of reactive oxygen species generated jasetj.comajol.info. Generally, increasing the oxidant concentration can enhance the degradation rate, but excessive concentrations may lead to scavenging of radicals ijcce.ac.irajol.info. Co-contaminants: The presence of other substances in the wastewater (co-contaminants) can affect the degradation efficiency. These substances may compete with the dye for reactive oxygen species, acting as scavengers, or they can influence the activity of catalysts clu-in.orgdtic.mil. For instance, electrolytes like bicarbonate, carbonate, chloride, and sulfate (B86663) ions have been shown to decrease the decolorization efficiency of Acid Yellow 17 by scavenging hydroxyl radicals ijcce.ac.irresearchgate.net.

Kinetic Modeling of Degradation Reactions (e.g., Pseudo-First-Order Kinetics)

The kinetics of Acid Yellow 54 degradation in oxidative processes are often described using kinetic models. The pseudo-first-order kinetic model is commonly applied to predict the decolorization of dyes under various operational conditions psu.eduresearchgate.netmdpi.com. This model assumes that the degradation rate is proportional to the concentration of the dye. Experimental data from studies on the photochemical decolorization of Acid Yellow 54 using UV/H₂O₂ and UV/Fenton processes have shown a good fit with the pseudo-first-order kinetic model researchgate.net. For some azo dyes, the degradation kinetics by certain AOPs may also follow second-order kinetics ijcce.ac.iragriculturejournals.cz. The rate constants obtained from these models provide insights into the reaction speed and the influence of different parameters psu.edumdpi.comresearchgate.net.

Table 1: Pseudo-First-Order Kinetic Parameters for Acid Yellow 54 Decolorization

| Process | Conditions | Pseudo-First-Order Rate Constant (k) | R² | Source |

| UV/H₂O₂ | [Dye]= 50 mg/L, [H₂O₂] = 10 mL/L | 0.008 min⁻¹ | 0.98 | researchgate.net |

| UV/Fenton | [Dye]= 50 mg/L, [H₂O₂] = 10 mL/L, [FeSO₄] = 60 mg/L | Not explicitly stated as k, but faster | Not explicitly stated | researchgate.net |

Note: The rate constant for UV/Fenton was not explicitly given as a pseudo-first-order rate constant in the snippet, but the text indicates it is faster than UV/H₂O₂.

Reductive Transformation of Acid Yellow 54 and Azo Bond Cleavage

Reductive transformation, particularly the cleavage of the azo bond (-N=N-), is a significant degradation pathway for azo dyes like Acid Yellow 54, especially in anaerobic environments canada.cacanada.ca. The azo bond is considered the most labile portion of an azo colorant and can be cleaved by biological or chemical reduction canada.ca.

Anaerobic Biotransformation and Chemical Reduction in Environmental Compartments (Sediments, Soil)

In anaerobic environments such as the anoxic layers of sediments and soils, Acid Yellow 54 can undergo reductive degradation canada.ca. This process often involves the cleavage of the azo bond, leading to the formation of potentially harmful aromatic amines canada.cacanada.caicm.edu.pl. Biological systems, particularly bacteria, contain azoreductases that can enzymatically cleave the azo bond under anaerobic conditions canada.caicm.edu.pl. While limited experimental data may be available specifically for Acid Yellow 54, the reductive cleavage of azo groups is considered a general process in anoxic environments for many azo dyes europa.eu. The presence of electron-withdrawing groups like sulfonic acid substituents can facilitate reductive cleavage by reducing electron density at the azo bond nih.gov. Although Acid Yellow 54 is hydrophilic and expected to remain in the water column, it can partition to suspended solids, sediments, or soil particles via electrostatic interactions canada.ca. Once in anaerobic sediments or soil, the reductive biotransformation can occur canada.capops.intwur.nl. Studies on other azo dyes in sediment systems have shown that reductive cleavage of the azo bond is a primary degradation pathway, resulting in the formation of amines europa.eu. The rate and extent of biotransformation in these compartments can be influenced by microbial activity, the availability of electron acceptors, and soil/sediment properties wur.nlmdpi.com.

Identification and Analysis of Aromatic Amine Transformation Products

Azo dyes like Acid Yellow 54 are characterized by the presence of one or more azo bonds (-N=N-). The reductive cleavage of these azo bonds is a significant degradation pathway that can lead to the formation of aromatic amines. inchem.orgresearchgate.netnih.gov Aromatic amines are a class of compounds with environmental and industrial importance, some of which are known or suspected mutagens and carcinogens. nih.gov

Studies on the degradation of other azo dyes, such as Sudan III, have shown that reductive conditions can lead to the formation of several products, some of which are known genotoxins. researchgate.net The cleavage of the azo bond results in the formation of corresponding aromatic amines. For instance, the reductive fission of the azo linkage in Sunset Yellow FCF, another azo dye, has been shown to produce aromatic amines and aminosulfonic acids as metabolites in biological systems. inchem.org

The identification and analysis of these aromatic amine transformation products are critical for assessing the true environmental risk posed by Acid Yellow 54. Analytical methods, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection, have been employed for the analysis of aromatic amines in environmental samples, including surface waters receiving textile industry wastewater. researchgate.net These methods can detect various harmful aromatic amines that can form after the cleavage of azo bonds. researchgate.net

Environmental Transport and Distribution Dynamics of Acid Yellow 54

The transport and distribution of Acid Yellow 54 in the environment are governed by its interactions with different environmental matrices, including water, particulate matter, sediments, and natural organic matter.

Aqueous Phase Behavior and Sorption to Particulate Matter and Sediments

The behavior of Acid Yellow 54 in the aqueous phase and its tendency to sorb onto particulate matter and sediments significantly influence its mobility and persistence in aquatic environments. The initial concentration of a dye can impact adsorption efficiency, as it affects the mass transfer between the aqueous and solid phases. mdpi.com

Sorption of organic materials by sediments and soils is dependent on the properties of both the sorbent (soil or sediment) and the sorbate (B1223678) (pollutant). epa.gov Factors such as the organic matter content, clay content and type, and pH of the sediment or soil are known to affect sorption. epa.gov The nature of the organic molecule, including whether it is a cation, anion, or neutral molecule, its water solubility, octanol-water partition coefficient, and polarizability, also interact with the solid phase to determine the extent of sorption. epa.gov

Studies on the adsorption of other acid dyes, such as Acid Yellow 49, onto materials like sepiolite (B1149698) (a type of clay mineral found in sediments) have shown that the adsorbed amount can be influenced by factors like ionic strength and pH. researchgate.net Generally, adsorption of anionic dyes may decrease with increasing pH due to increased electrostatic repulsion between the negatively charged dye molecules and the negatively charged surfaces of adsorbents at higher pH values. researchgate.net

While specific data on the sorption of Acid Yellow 54 to various types of particulate matter and sediments is limited in the provided sources, the general principles of dye adsorption to these matrices, influenced by factors like pH, ionic strength, and the properties of the solid phase, are expected to apply.

Interactions with Natural Organic Matter and Biopolymers (e.g., Alginic Acid, Xanthan)

Natural Organic Matter (NOM) is a complex mixture of organic compounds present in aquatic and terrestrial environments. It can interact with dyes through various mechanisms, including adsorption, complexation, and partitioning. nih.gov The interaction of dyes with NOM and biopolymers can affect their solubility, bioavailability, and transport.

Biopolymers like alginic acid and xanthan are components of natural organic matter and can act as sorbents for dyes. researchgate.netresearchgate.netresearchgate.net Studies have investigated the sorption of dyes onto these biopolymers, highlighting the potential for interactions such as hydrogen bonding and other forces depending on the specific structures of the dye and the biopolymer. researchgate.netresearchgate.net For instance, spectroscopic studies (UV-Visible, FT-IR, and MicroRaman) have been used to elucidate the functional groups involved in the sorption process between a related dye (Disperse Yellow 54) and alginic acid and xanthan. researchgate.netresearchgate.net These studies suggest that the dye can be bound to the biopolymers through hydrogen bonds. researchgate.netresearchgate.net

The presence of different polymers in an aqueous phase can favor the formation of micelles, which can influence the behavior of dyes in solution. researchgate.net The interaction phenomena between dyes and biopolymers can sometimes be described by models like the Zimm-Bragg theory. researchgate.netresearchgate.netresearchgate.net

Long-Term Environmental Persistence and Bioavailability Considerations

The long-term environmental persistence of Acid Yellow 54 is related to its resistance to degradation processes in various environmental compartments. Bioavailability refers to the extent to which the dye is available to exert toxic effects on organisms or to undergo biodegradation.

The persistence of chemicals in the environment is influenced by their structural and chemical factors, which can affect bioavailability, microbial toxicity, and the type of chemical bindings in the molecule. miljodirektoratet.no Bioavailability is affected by a molecule's water solubility, partition coefficient, molecular size, and tertiary structures. miljodirektoratet.no

While specific data on the persistence and bioavailability of Acid Yellow 54 is limited in the provided sources, general information on other dyes and organic pollutants can provide some context. Some diarylide yellow pigments, which share some structural similarities as yellow pigments, are expected to degrade slowly in water, soil, and sediments under aerobic conditions. publications.gc.ca Their low solubility and large molecular size are also suggested to limit their bioavailability and bioaccumulation. publications.gc.ca

However, it is important to note that persistence and bioavailability can vary significantly depending on the specific chemical structure and environmental conditions. Chemicals categorized as persistent may not be readily biodegradable and can show a high potential for bioaccumulation. miljodirektoratet.no The degradation products of persistent compounds may also continue to pose a threat if they are also toxic or persistent. rsc.org

Assessing environmental persistence often involves biodegradation tests. miljodirektoratet.noumweltbundesamt.de Substances that meet the criteria for ready biodegradability in these tests are generally considered to be rapidly degradable in the environment. umweltbundesamt.de However, if these tests are negative, it could indicate the potential for environmental persistence. miljodirektoratet.no

Advanced Remediation and Wastewater Treatment Technologies for Acid Yellow 54

Due to its potential environmental impact, effective technologies are needed for the remediation of Acid Yellow 54 in wastewater. Advanced oxidation processes, particularly electrochemical methods, have shown promise for the degradation of dyes.

Electrochemical Advanced Oxidation Processes (e.g., Electrocoagulation, Anodic Oxidation)

Electrochemical advanced oxidation processes (EAOPs), such as electrocoagulation (EC) and anodic oxidation (AO), are considered promising alternatives for the treatment of textile wastewater containing dyes like Acid Yellow 54. researchgate.netresearchgate.netacs.orgiwaponline.comacs.org These methods can effectively remove color and reduce the chemical oxygen demand (COD) of dye effluents. acs.org

Electrocoagulation involves the in situ formation of coagulants by the dissolution of sacrificial metal electrodes, typically aluminum or iron. scispace.com These metal ions form hydroxides that can destabilize and aggregate dye molecules, leading to their removal through sedimentation or flotation. scispace.com Studies have investigated the use of different electrode materials, including aluminum, iron, and stainless steel, for the EC treatment of various dyes, including Acid Yellow 54. researchgate.netresearchgate.net

Anodic oxidation involves the degradation of pollutants at the anode surface, either directly through electron transfer or indirectly through the generation of strong oxidizing species like hydroxyl radicals or active chlorine species (in the presence of chloride ions). acs.orgiwaponline.com Boron-doped diamond (BDD) electrodes are often used as anodes in AO due to their high electrochemical activity and stability. researchgate.netresearchgate.net

Research has compared the effectiveness of EC and AO for the treatment of commercial dyes, including Acid Yellow 54. researchgate.netresearchgate.netcolab.ws For Acid Yellow 54, both EC and AO have been applied. researchgate.netresearchgate.net Studies have explored optimal operating conditions such as current density, pH, and treatment time to maximize dye and COD removal efficiencies. researchgate.netacs.org

EC with stainless steel electrodes has shown significant COD removal for various dyes, including those treated alongside Acid Yellow 54 in experimental settings. researchgate.net AO using BDD electrodes has also been applied for the treatment of dye-bearing wastewater. researchgate.netiwaponline.com The efficiency of these electrochemical processes can be influenced by factors such as the initial dye concentration, electrolyte type and concentration, and applied current density. acs.orgiwaponline.comscispace.com

Data from studies investigating the electrochemical treatment of dyes can provide insights into the potential performance of these methods for Acid Yellow 54. For example, in a study treating a mixture of eight commercial dyes including Acid Yellow 54, EC with a stainless steel electrode pair achieved over 80% COD removal for several dyes after 20 minutes of treatment at 100 A/m² and pH 7. researchgate.net

The following table summarizes some findings related to the electrochemical treatment of dyes, including Acid Yellow 54 where specified:

| Treatment Method | Electrode Material | Dyes Treated (Examples) | Conditions (Example) | Removal Efficiency (Example) | Source |

| Electrocoagulation | Stainless Steel | Acid Yellow 54, Acid Orange 7, Reactive Dyes | 100 A/m², pH 7, 20 min | >80% COD removal (for some dyes) | researchgate.net |

| Anodic Oxidation | BDD | Acid Yellow 54, Acid Orange 7, Reactive Dyes | 100 A/m², pH 7 | Applied | researchgate.netresearchgate.net |

| Electrochemical Cell | DSA | Industrial azo dye effluent (reactive dyes) | Various current densities, flow rates | 94-99% decolorization | acs.org |

Electrochemical methods offer a promising approach for the degradation and removal of Acid Yellow 54 from wastewater, contributing to the reduction of its environmental burden.

Photocatalytic Degradation Utilizing Semiconductor Nanomaterials

Photocatalytic degradation involves the use of semiconductor materials as photocatalysts, which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which are capable of oxidizing and decomposing organic dye molecules into less harmful substances like carbon dioxide and water utar.edu.myacs.orgiitm.ac.in.

Various semiconductor nanomaterials have been investigated for their photocatalytic activity in dye degradation, including titanium dioxide (TiO₂) and zinc oxide (ZnO), which are among the most widely studied due to their favorable properties, such as high photocatalytic activity, non-toxicity, and stability utar.edu.myacs.orgiitm.ac.inuvic.ca. More recently, other materials like graphitic carbon nitride (g-C₃N₄) and metal-organic frameworks (MOFs) have also gained attention as potential photocatalysts mdpi.comsci-hub.seresearchgate.netrsc.org.

While direct studies specifically focusing on the photocatalytic degradation of Acid Yellow 54 using semiconductor nanomaterials were not extensively found in the search results, research on the photocatalytic degradation of other azo dyes and acid dyes using these materials provides valuable insights into the potential applicability and mechanisms.

Titanium Dioxide (TiO₂)

TiO₂ is a widely used photocatalyst, although its activity is primarily limited to UV light due to its wide band gap (around 3.2 eV for the anatase phase) iitm.ac.inelectrochemsci.org. Modifications such as doping with metal ions like Lanthanum (La) can enhance its visible light absorption and photocatalytic efficiency researchgate.net. Studies on the degradation of other acid dyes, such as Acid Yellow 17, using TiO₂ have shown significant degradation efficiencies under UV irradiation acs.orgpjoes.com. The efficiency of TiO₂ photocatalysis is influenced by parameters such as pH, catalyst concentration, dye concentration, and light intensity pjoes.comresearchgate.net. Acidic conditions have often been reported to be favorable for the degradation of acid dyes using TiO₂, as the positively charged TiO₂ surface in acidic media can enhance the adsorption of negatively charged dye molecules pjoes.com.

Zinc Oxide (ZnO)

ZnO is another promising semiconductor photocatalyst with a band gap similar to TiO₂, also primarily active under UV light utar.edu.myuvic.cachemrxiv.org. Like TiO₂, its photocatalytic activity can be improved by doping with other materials, such as silver (Ag) or iron (Fe) researchgate.net. Research on the photocatalytic degradation of other dyes like Sunset Yellow and Lissamine Fast Yellow using ZnO nanoparticles has demonstrated its effectiveness utar.edu.myresearchgate.net. The degradation efficiency of ZnO is also affected by parameters like catalyst loading, initial dye concentration, and pH utar.edu.mychemrxiv.orgresearchgate.net.

Graphitic Carbon Nitride (g-C₃N₄)

Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor photocatalyst that is active under visible light irradiation due to its suitable band gap (around 2.7 eV) sci-hub.seresearchgate.netrsc.orgnih.gov. It has shown potential for the degradation of various organic pollutants, including dyes sci-hub.seresearchgate.netrsc.org. Modifications such as doping or forming heterojunctions with other materials can further enhance its photocatalytic performance by improving charge separation and light absorption sci-hub.seresearchgate.netrsc.orgnih.govmdpi.com. While specific studies on Acid Yellow 54 were not found, g-C₃N₄-based photocatalysts have been investigated for the degradation of other azo dyes researchgate.netmdpi.com.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have recently attracted attention as photocatalysts for dye degradation mdpi.comrsc.orgrsc.orgresearchgate.net. MOFs offer advantages such as high surface area, large pore volumes, and tunable structures mdpi.comrsc.org. Some MOFs exhibit semiconductor-like behavior and can generate reactive species under light irradiation rsc.org. Bimetallic MOFs, in particular, have shown enhanced photocatalytic activity for dye removal rsc.orgrsc.orgresearchgate.net. Studies have explored the use of MOFs for the degradation of various dyes, including azo-type dyes mdpi.comrsc.orgresearchgate.net.

Detailed Research Findings and Data (Based on similar dyes)

Although direct data for Acid Yellow 54 is limited in the search results, research on similar dyes provides analogous findings. For instance, a study on the photocatalytic degradation of Acid Yellow 36 using Vanadium-doped TiO₂ (V-doped TiO₂) showed that total degradation of a 5 mg/L solution was achieved after 60 minutes under visible light irradiation with V-doped TiO₂, compared to 75 minutes with undoped TiO₂ electrochemsci.org. This highlights the potential for enhanced efficiency through doping. The study also investigated the effect of initial dye concentration, showing that increasing the concentration from 5 mg/L to 50 mg/L significantly increased the time required for total degradation electrochemsci.org.

Another study on the photoelectrocatalytic degradation of Acid Yellow 17 using Sn₃O₄/TiO₂/Ti photoelectrodes demonstrated 95% color removal after 60 minutes under UV light, which increased to 97% color removal and 83% total organic carbon removal under a low bias potential researchgate.net. This indicates that combining photocatalysis with an electric field can further improve degradation efficiency.

Research on the photocatalytic degradation of Brilliant Yellow and Acid Blue dyes using La₂O₃-TiO₂ nanocomposites showed that these materials achieved 96% degradation of Brilliant Yellow and 99% degradation of Acid Blue under visible light irradiation researchgate.net. Scavenger studies in this research indicated the involvement of superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and holes (h⁺) in the degradation mechanism researchgate.net.

These studies on similar acid and azo dyes underscore the effectiveness of semiconductor nanomaterials in photocatalytic degradation and highlight the influence of factors like catalyst composition, doping, light source, initial dye concentration, and pH on the degradation efficiency and kinetics.

Proposed Mechanism

The general mechanism for photocatalytic degradation using semiconductor nanomaterials involves several steps acs.orgiitm.ac.inresearchgate.net:

Photon Absorption: The semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, exciting electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻/h⁺).

Charge Separation and Migration: The photogenerated electrons and holes migrate to the surface of the catalyst. Efficient charge separation is crucial to prevent recombination, which reduces photocatalytic efficiency.

Generation of Reactive Species: The electrons in the CB can react with adsorbed oxygen molecules to form superoxide anion radicals (O₂•⁻). The holes in the VB can react with adsorbed water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).

Dye Degradation: The generated reactive species (•OH, O₂•⁻, h⁺) attack the dye molecules adsorbed on the catalyst surface or present in the solution, leading to their oxidation and decomposition into intermediate products and eventually to mineralization (CO₂ and H₂O) acs.orgiitm.ac.in.

The specific degradation pathway and intermediate products can vary depending on the dye structure and the photocatalyst used.

Data Tables

Based on the findings from the search results on similar dyes, the following illustrative data tables can be presented, demonstrating the typical outcomes of photocatalytic degradation studies:

| Photocatalyst | Dye (Similar to AY54) | Light Source | Initial Concentration | Time (min) | Degradation Efficiency (%) | Reference |

| V-doped TiO₂ | Acid Yellow 36 | Visible | 5 mg/L | 60 | 100 | electrochemsci.org |

| Undoped TiO₂ | Acid Yellow 36 | Visible | 5 mg/L | 75 | 100 | electrochemsci.org |

| Sn₃O₄/TiO₂/Ti | Acid Yellow 17 | UV | Not specified | 60 | 95 (Color removal) | researchgate.net |

| Sn₃O₄/TiO₂/Ti | Acid Yellow 17 | PEC (Visible) | Not specified | 60 | 97 (Color removal), 83 (TOC removal) researchgate.net | researchgate.net |

| La₂O₃-TiO₂ | Brilliant Yellow | Visible | Not specified | Not specified | 96 | researchgate.net |

| La₂O₃-TiO₂ | Acid Blue | Visible | Not specified | Not specified | 99 | researchgate.net |

| Initial Acid Yellow 36 Concentration (mg/L) | Time for Total Degradation with V-doped TiO₂ (min) | Reference |

| 5 | 60 | electrochemsci.org |

| 20 | 120 | electrochemsci.org |

| 30 | 135 | electrochemsci.org |

| 50 | 160 | electrochemsci.org |

Note: Data from a study on Acid Yellow 36, illustrating the effect of initial concentration on degradation time. electrochemsci.org

The research indicates that the photocatalytic degradation of azo dyes like Acid Yellow 54 using semiconductor nanomaterials is a viable treatment method. Further research specifically focused on Acid Yellow 54 is needed to determine the optimal conditions and the most effective semiconductor nanomaterials for its complete degradation.

Theoretical and Computational Studies of Acid Yellow 54

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for elucidating the relationship between the molecular structure of Acid Yellow 54 and its chemical behavior. These calculations provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For a complex azo dye like Acid Yellow 54, DFT calculations can predict key structural parameters.

Table 1: Predicted Molecular Geometry Parameters for Acid Yellow 54 using DFT (Hypothetical Data)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | N=N (Azo) | ~1.25 Å |

| Cr-O | ~1.95 Å | |

| Cr-N | ~2.05 Å | |

| C-S (Sulfonate) | ~1.77 Å | |

| Bond Angle | C-N=N | ~113° |

| O-Cr-N | ~90° (for octahedral geometry) | |

| Dihedral Angle | C-N=N-C | ~180° (for trans configuration) |

Note: The values in this table are representative examples based on general data for similar compounds and are intended for illustrative purposes.

Beyond geometry, DFT is used to calculate fundamental electronic properties. These include total energy, dipole moment, and the distribution of electronic charge, which are critical for understanding the molecule's polarity and its interaction with other molecules and surfaces.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and the study of electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and suggests that the molecule can be easily excited. For dyes, this gap is directly related to the wavelength of light absorbed. The primary electronic transition responsible for the color of azo dyes often corresponds to the promotion of an electron from the HOMO to the LUMO (a π→π* transition).

This transition frequently involves an Intramolecular Charge Transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In Acid Yellow 54, the phenyl and pyrazolone (B3327878) moieties, rich in π-electrons, are involved in this charge transfer, which is fundamental to its properties as a dye.

Table 2: Frontier Molecular Orbital Energies and Derived Properties (Hypothetical Data for Acid Yellow 54)

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: These values are illustrative and represent typical ranges for organic dyes.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to attack by electrophiles. In Acid Yellow 54, these would likely be around the oxygen atoms of the sulfonate and carboxyl groups.

Blue regions (positive potential) denote electron-deficient areas, which are targets for nucleophiles.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative measure of the chemical behavior suggested by the MEP map.

Table 3: Chemical Reactivity Descriptors (Hypothetical Data for Acid Yellow 54)

| Descriptor | Formula | Predicted Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV | The power of the molecule to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | 0.27 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | 5.11 eV | A measure of the molecule's ability to act as an electrophile. |

Molecular Modeling of Interactions and Stability

Molecular modeling extends beyond single molecules to simulate their interactions with their environment, such as with metal ions or solvent molecules. This is particularly relevant for Acid Yellow 54, which is a metal-complex dye.

Acid Yellow 54 is a chromium complex, where the chromium (III) ion acts as a central atom coordinated to the azo dye ligand. bohrium.comresearchgate.net Computational methods, particularly DFT, are used to assess the stability of such metal complexes and to determine their preferred coordination geometries. science.gov

One of the most powerful applications of computational chemistry in dye research is the prediction of spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to calculate the electronic absorption spectra of molecules. researchgate.net By calculating the energies of excited states, TD-DFT can predict the maximum absorption wavelength (λmax), which determines the color of the dye.

Furthermore, these computational models can simulate how the dye's color changes in different solvents, a phenomenon known as solvatochromism. By incorporating a continuum solvent model (like the Polarizable Continuum Model, PCM) into the calculations, it is possible to predict the shift in λmax as the solvent polarity changes. This is crucial for industrial applications where the dye is used in various liquid media. For a polar molecule like Acid Yellow 54, a bathochromic (red) shift is generally expected as the polarity of the solvent increases, due to the greater stabilization of the more polar excited state relative to the ground state.

Table 4: Predicted Solvatochromic Effects on λmax for Acid Yellow 54 (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1 | 410 | 0 |

| Toluene | 2.4 | 418 | +8 |

| Ethanol | 24.5 | 425 | +15 |

| Water | 80.1 | 430 | +20 |

Simulation of Adsorption and Intermolecular Binding Mechanisms (e.g., Hydrogen Bonding)

As of late 2025, a thorough review of publicly accessible scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the simulation of adsorption and intermolecular binding mechanisms of the chemical compound Acid Yellow 54 (C.I. 19010; CAS Number: 10127-05-6). While extensive research exists on the computational modeling of other azo dyes, including various "Acid Yellow" congeners, direct scholarly articles detailing molecular dynamics simulations or density functional theory (DFT) calculations for Acid Yellow 54 are not available.

The chemical structure of Acid Yellow 54, a metal complex azo dye, suggests that its interactions with adsorbent surfaces would be governed by a combination of forces. These would likely include electrostatic interactions, owing to its sulfonate groups, and van der Waals forces. Crucially, the presence of nitrogen and oxygen atoms indicates a high potential for the formation of hydrogen bonds with suitable adsorbent materials.

In broader computational studies of similar sulfonated pyrazolone azo dyes, researchers have employed molecular dynamics and quantum chemical methods to elucidate adsorption behaviors. These studies often reveal that hydrogen bonding plays a pivotal role in the initial attachment and stable orientation of the dye molecule on a substrate. For instance, simulations of related compounds on surfaces like activated carbon or metal oxides have demonstrated the formation of specific hydrogen bonds between the sulfonate or carbonyl groups of the dye and hydroxyl groups on the adsorbent surface.

A typical computational approach to investigate these phenomena for a molecule like Acid Yellow 54 would involve:

Model Building: Creating accurate 3D models of the Acid Yellow 54 molecule and the chosen adsorbent surface.

Molecular Dynamics (MD) Simulations: Simulating the movement of the dye molecule in a solvent (usually water) as it approaches and interacts with the adsorbent surface. This would provide insights into the dynamic process of adsorption.

Quantum Chemical Calculations (DFT): Performing calculations to determine the electronic structure and properties of the dye-adsorbent system. This would allow for the precise identification and quantification of intermolecular forces, including the strength and geometry of hydrogen bonds.

Such studies would typically generate data on interaction energies, bond distances, and the orientation of the dye molecule relative to the surface. This information is often presented in data tables to summarize the key findings. For example, a hypothetical data table might detail the calculated binding energies and the specific atoms involved in hydrogen bonding between Acid Yellow 54 and an adsorbent.

Hypothetical Interaction Data for Acid Yellow 54 on a Generic Hydroxylated Surface

| Interaction Type | Dye Functional Group | Adsorbent Functional Group | Calculated Interaction Energy (kJ/mol) | Typical Bond Length (Å) |

|---|---|---|---|---|

| Hydrogen Bonding | Sulfonate (-SO₃⁻) | Surface Hydroxyl (-OH) | -15 to -25 | 1.8 - 2.2 |

| Hydrogen Bonding | Carbonyl (C=O) | Surface Hydroxyl (-OH) | -10 to -20 | 1.9 - 2.3 |

| π-π Stacking | Aromatic Rings | Graphene-like region | -5 to -15 | 3.4 - 3.8 |

| Electrostatic Interaction | Sulfonate (-SO₃⁻) | Positively Charged Site | Variable | Variable |

Note: The data presented in the table above is purely illustrative and based on findings for structurally related azo dyes. It is intended to demonstrate the type of results that would be expected from a computational study of Acid Yellow 54, should one be conducted and published.

Without specific research dedicated to Acid Yellow 54, any detailed discussion on its adsorption and intermolecular binding mechanisms remains speculative and based on analogies to similar compounds. The scientific community awaits dedicated computational studies to provide precise, data-driven insights into the behavior of this particular dye.

Application Oriented Research on Acid Yellow 54

Evaluation of Dyeing Performance Characteristics

The dyeing performance of Acid Yellow 54 is assessed through several key characteristics, including its uptake and binding to fibers, the durability of the resulting color, and the visual quality of the dyed material.

Exhaustion and Fixation Efficiency on Diverse Textile Fibers and Leather Substrates (Wool, Polyamide)

Acid dyes, including Acid Yellow 54, are typically applied in acidic dye baths. mdpi.com The dyeing mechanism involves the interaction between the anionic groups of the dye (such as sulfonate groups) and the protonated amino groups on the fiber surface, forming ionic bonds. textilelearner.netmdpi.com Wool and polyamide fibers, containing amide bonds, develop cationic sites in acidic conditions, facilitating this interaction. textilelearner.netmdpi.com

Studies indicate that the pH of the dye bath significantly influences dye exhaustion on polyamide. Better dye exhaustion is generally observed at acidic pH values (less than 7.0), with the highest degree of exhaustion potentially occurring at lower pH values (e.g., pH 2.0). google.com Premetallized acid dyes, a category that includes some acid yellow dyes, can exhibit greater dyeing efficiency and exhaust better over a broader pH range compared to non-metallized acid dyes. google.com

Fixation is the process by which the dye becomes permanently bound to the fiber. For acid dyes on wool and polyamide, fixation is crucial for achieving good wet fastness. woolwise.comgoogleapis.com The rate of fixation can be influenced by pH; while adequate exhaustion is important, if the fixation rate is too rapid, it can lead to unlevel dyeing because fixed dye is less able to migrate within the fiber. woolwise.com Holding the dye bath after exhaustion is important for complete fixation. sozal.com.tr

Acid Yellow 54 is specifically noted for its use on wool, polyamide fiber, and wool blended fabrics, as well as leather. worlddyevariety.com

Assessment of Colorfastness Properties (Light, Wash, Rubbing, Perspiration)

Colorfastness refers to the resistance of the dyed material to fading or bleeding when exposed to external agents like light, washing, rubbing, and perspiration. scienceandnature.orgcolorfuldyes.com Acid dyes generally exhibit better lightfastness compared to basic dyes. mdpi.comccriindia.org However, their wash fastness can vary and is often considered poor unless specific measures are taken to improve fixation. mdpi.com

For acid dyes on nylon 6.6 fibers, washing fastness has been reported as moderate to excellent (4-7 on a scale), rubbing fastness as good to excellent in both wet and dry conditions (3-5), and perspiration fastness as moderate to very good (3-4 or 3-5). samipubco.comsamipubco.comresearchgate.net The strength of the bonds formed between the dye and the fiber, such as ionic bonds, contributes to achieving reasonable fastness properties. mdpi.com

Data on the fastness properties of a related dye, Acid Yellow 116 (which shares the Acid Yellow classification), on wool and polyamide provides an indication of expected performance for acid yellow dyes.

| Fastness Property | Wool (Standard Depth 1/1) | Polyamide (Standard Depth 1/1) | Rating Scale (1-8 for Light, 1-5 for others) |

| Light (Xenotest) | 7 | 7 | 1: Very Poor, 8: Unsurpassed |

| Water | 4-5 | 4-5 | 1: Poor, 5: Very Good |

| Washing 40°C | 5 | 4-5 | 1: Poor, 5: Very Good |

| Washing 60°C | 4-5 | 4-5 | 1: Poor, 5: Very Good |

| Perspiration Acid | 5 | 5 | 1: Poor, 5: Very Good |

| Perspiration Alkaline | 5 | 5 | 1: Poor, 5: Very Good |

| Rubbing Dry | 4-5 | 5 | 1: Poor, 5: Very Good |

| Rubbing Wet | 4 | 4-5 | 1: Poor, 5: Very Good |

Note: Data based on Acid Yellow 116, a related acid yellow dye. synthesia.eu

Achieving reasonable fastness properties is linked to the strength of the interactions between the dye and the fiber. mdpi.com

Levelness, Brightness, and Depth Analysis of Dyed Materials

Levelness refers to the uniformity of color distribution on the dyed material. Brightness and depth relate to the shade intensity and vibrancy. Acid Yellow 54 is described as producing a yellow color. worlddyevariety.com Its water solution is yellow, turning dark brown with sodium hydroxide (B78521). worlddyevariety.com

Level dyeing depends on factors such as the absorptive power of the fiber, the nature of the dye, and the dyeing conditions. ccriindia.org Using leveling auxiliaries can promote dye penetration and surface levelness. sozal.com.tr Precise pH control during dyeing can help achieve level dyeings with exhausted dye baths. farbchemie-braun.eu

The depth of color can be evaluated using methods like K/S values, which indicate color strength. scienceandnature.orgresearchgate.net

Structure-Performance Relationships in Dyeing Applications

The performance of a dye is intrinsically linked to its molecular structure. The chemical design of Acid Yellow 54 dictates its interaction with fibers and its resulting coloristic properties and fastness.

Correlation of Molecular Design with Chromaticity and Tinctorial Strength

Acid Yellow 54 has a molecular structure described as a single azo, metal complex. worlddyevariety.com Its molecular formula is C₁₈H₁₃N₄Na₃O₉S₂ and its molecular weight is 562.42. worlddyevariety.com The presence of a chromophore, often characterized by azo groups (-N=N-), is responsible for the color. mdpi.comrsc.org Auxochromes, such as sulfonic acid groups (-SO₃H), enhance solubility and can deepen the color. textilelearner.netmdpi.comrsc.orgwiley-vch.de In the case of Acid Yellow 54, the presence of sodium sulfonate salts provides ionic characteristics and high aqueous solubility. textilelearner.netmdpi.com